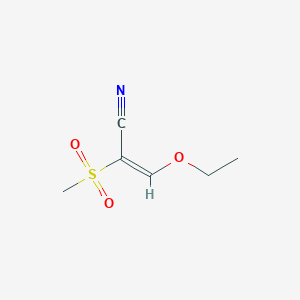
3-乙氧基-2-(甲磺酰基)丙烯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile and related compounds involves several chemical reactions, including polymerization and cycloaddition reactions. Ye et al. (2005) detailed the preparation of oxetane-derived monomers and their polymers, showcasing methods relevant to the synthesis of similar compounds (Ye et al., 2005). Additionally, Vasin et al. (2015) described the use of vinyl sulfones in 1,3-dipolar cycloaddition reactions, highlighting synthetic approaches that could be applicable to 3-Ethoxy-2-(methylsulfonyl)acrylonitrile (Vasin et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile and similar compounds is characterized using various spectroscopic techniques. Asiri et al. (2011) performed a detailed analysis of molecular conformation, vibrational and electronic transitions, and other structural aspects of a closely related acrylonitrile compound, providing insights into the structure of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile (Asiri et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 3-Ethoxy-2-(methylsulfonyl)acrylonitrile include polymerization and copolymerization, leading to materials with unique properties. The work by Kochi et al. (2007) on the copolymerization of ethylene and acrylonitrile using palladium complexes illustrates the types of chemical reactions 3-Ethoxy-2-(methylsulfonyl)acrylonitrile might undergo (Kochi et al., 2007).
Physical Properties Analysis
The physical properties of polymers derived from acrylonitrile compounds, including thermal stability and glass transition temperatures, are crucial for their application in materials science. Jamil et al. (2014) investigated the thermal properties of acrylonitrile copolymers, which could be relevant to understanding the physical properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile-based materials (Jamil et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile and its derivatives are essential for their utilization in various applications. The study by Brar and Saini (2007) on the polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile provides insights into the chemical properties of acrylonitrile derivatives (Brar & Saini, 2007).
科学研究应用
聚合物合成和表征:
- 叶等人(2005 年)报道了与丙烯腈相关的环氧乙烷衍生单体的合成,以及它们在制造均聚和共聚醚中的应用。由于其离子电导率,这些聚合物显示出在锂离子电池中应用的潜力 (Ye 等人,2005 年)。
改性聚合物的阻燃性:
- 约瑟夫和特雷西亚科娃-麦克纳利(2012 年)研究了丙烯酸衍生物,包括与丙烯腈相关的衍生物,发现与未改性的聚丙烯腈相比,用 P 和 N 含有机团进行化学改性导致阻燃性显着提高 (Joseph 和 Tretsiakova-McNally,2012 年)。
有机化学中的应用:
- 瓦辛等人(2015 年)探索了包括与丙烯腈相关的乙烯基砜在吡唑形成中的应用,证明了它们在有机合成中的效用 (Vasin 等人,2015 年)。
丙烯腈的可再生生产:
- 卡普等人(2017 年)开发了一种从糖中可再生生产丙烯腈的方法,突出了化学制造中更可持续方法的潜力 (Karp 等人,2017 年)。
生物基应用:
- Vidra 和 Németh(2017 年)回顾了 3-羟基丙酸作为丙烯腈等化合物的先驱物的用途,强调了其作为生物基生产过程中平台化学品的重要性 (Vidra 和 Németh,2017 年)。
电化学应用:
- Weret 等人(2020 年)讨论了硫化聚丙烯腈在锂硫电池中的应用,提供了对该材料的合成、结构和储存机制的见解 (Weret 等人,2020 年)。
未来方向
属性
IUPAC Name |
(E)-3-ethoxy-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-3-10-5-6(4-7)11(2,8)9/h5H,3H2,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOPUQQPAOLLSH-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-(methylsulfonyl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

